Ethyl 4-acetylbenzoate
Overview
Description
Ethyl 4-acetylbenzoate is an organic compound with the molecular formula C11H12O3. It is a colorless liquid that is insoluble in water but soluble in organic solvents such as ethanol and ether .
Preparation Methods
Ethyl 4-acetylbenzoate can be synthesized through the esterification of 4-acetylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out by refluxing the mixture at 80°C for 3 hours . The product is then purified by chromatography using petroleum ether and ethyl acetate .
Chemical Reactions Analysis
Ethyl 4-acetylbenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-acetylbenzoic acid.
Reduction: It can be reduced to form 4-ethylbenzoic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions include 4-acetylbenzoic acid, 4-ethylbenzoic acid, and various substituted benzoates .
Scientific Research Applications
Ethyl 4-acetylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-acetylbenzoate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of 4-acetylbenzoic acid and ethanol . This hydrolysis reaction is catalyzed by esterases and occurs under both acidic and basic conditions .
Comparison with Similar Compounds
Ethyl 4-acetylbenzoate is similar to other esters of benzoic acid, such as mthis compound and 4-acetylbenzoic acid . it is unique in its specific ester group, which imparts distinct physical and chemical properties. For example, this compound has a higher boiling point and different solubility characteristics compared to its methyl ester counterpart .
Similar compounds include:
- Mthis compound
- 4-Acetylbenzoic acid
- Ethyl 4-bromobenzoate
Properties
IUPAC Name |
ethyl 4-acetylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-14-11(13)10-6-4-9(5-7-10)8(2)12/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOAPLPTWAXAIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344980 | |
Record name | Ethyl 4-acetylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38430-55-6 | |
Record name | Ethyl 4-acetylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of ethyl 4-acetylbenzoate in the synthesis of the antifolate compound 5?
A1: this compound serves as a crucial starting material in the multistep synthesis of compound 5 []. The synthesis involves a Wittig reaction between this compound and 2,4-diamino-5-(chloromethyl)furo[2,3-d]pyrimidine. This reaction forms the core structure of the target molecule, which then undergoes further modifications to yield compound 5.
Q2: How does the structure of compound 5, synthesized using this compound, contribute to its dihydrofolate reductase (DHFR) inhibitory activity?
A2: The research paper highlights the importance of structural features in compound 5 for its DHFR inhibitory activity []. Specifically, the addition of a 9-methyl group to the C8-C9 bridge significantly enhances the compound's ability to inhibit recombinant human (rh) DHFR. This structural modification, achieved through the use of this compound as a starting material, contributes to the compound's potency against tumor cell growth in vitro.
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